molecular formula C9H17ClN2O B8098182 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride

Cat. No.: B8098182
M. Wt: 204.70 g/mol
InChI Key: YACLOXOOUCHMRO-UHFFFAOYSA-N
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Description

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride typically involves the reaction of 2,7-diazaspiro[3.5]nonane with acetic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride has found applications in various scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other spirocyclic compounds, such as spiro[3.5]nonane derivatives, share structural similarities.

  • Uniqueness: The presence of the diazaspire ring and the specific functional groups in this compound contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLOXOOUCHMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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